Cas no 2229186-50-7 (5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol)

5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol
- 2229186-50-7
- EN300-1797917
-
- インチ: 1S/C10H10N2O3S/c1-15-8-3-5(2-7(13)9(8)14)6-4-16-10(11)12-6/h2-4,13-14H,1H3,(H2,11,12)
- InChIKey: UGVSJROXQVFWPJ-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1C=C(C(=C(C=1)OC)O)O
計算された属性
- せいみつぶんしりょう: 238.04121336g/mol
- どういたいしつりょう: 238.04121336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 117Ų
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797917-1.0g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1797917-10.0g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1797917-0.1g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1797917-5g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1797917-2.5g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1797917-0.5g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1797917-5.0g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1797917-0.25g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1797917-10g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1797917-1g |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol |
2229186-50-7 | 1g |
$1315.0 | 2023-09-19 |
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diolに関する追加情報
Introduction to 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol (CAS No. 2229186-50-7)
5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This heterocyclic aromatic derivative combines a thiazole moiety with a benzene-1,2-diol (resorcinol) group, linked through a methoxy substituent. Such structural features endow it with unique chemical properties that make it a subject of intense interest in medicinal chemistry and drug discovery.
The compound’s Chemical Abstracts Service (CAS) number, 2229186-50-7, provides a unique identifier for this substance, facilitating its recognition in scientific literature and industrial applications. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its chelating capabilities, which are highly relevant in the design of metal-binding agents and enzyme inhibitors. Additionally, the hydroxyl groups in the benzene ring enhance its reactivity, making it a versatile intermediate in synthetic chemistry.
Recent advancements in computational chemistry have enabled more precise modeling of 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol, allowing researchers to predict its interactions with biological targets with greater accuracy. Studies have suggested that this compound exhibits promising binding affinity for certain enzymes implicated in inflammatory and infectious diseases. The amino group on the thiazole ring is particularly noteworthy, as it can form hydrogen bonds and participate in salt bridge interactions with protein surfaces, which is critical for drug efficacy.
In the context of modern drug development, the integration of 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol into novel therapeutic strategies has garnered attention. Researchers are exploring its potential as a scaffold for designing kinase inhibitors, given the ability of thiazole derivatives to modulate enzyme activity. Preliminary in vitro studies have demonstrated that analogs of this compound can inhibit the activity of Janus kinases (JAKs), which play a pivotal role in immune responses. Such findings align with the broader trend toward developing small-molecule modulators for immunomodulatory therapies.
The methoxy group at position 3 of the benzene ring influences the electronic properties of the molecule, affecting its solubility and metabolic stability. This feature is particularly important when considering drug formulation and pharmacokinetic profiles. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been employed to elucidate the structural integrity of 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol, providing critical insights into its conformational dynamics and chemical environment.
From a synthetic perspective, the preparation of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis typically begins with functionalization of the thiazole core followed by coupling with a resorcinol derivative under controlled conditions. Recent innovations in catalytic systems have improved the efficiency of these transformations, reducing reliance on harsh reagents and minimizing waste generation—a key consideration in sustainable chemistry practices.
The biological activity of 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol has been further investigated through structure-based drug design approaches. Molecular docking simulations have identified potential binding pockets on target proteins where this compound can interact effectively. These virtual screening methods complement experimental efforts by prioritizing candidates for further validation. Notably, computational predictions have highlighted its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are involved in various physiological processes.
In vivo studies using appropriate animal models have begun to validate the preclinical findings regarding this compound’s therapeutic potential. Initial pharmacokinetic assessments indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties when administered orally or intravenously. However, challenges remain regarding optimal dosing regimens and potential side effects that need to be addressed through rigorous toxicological evaluations before human trials can commence.
The role of 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol as an intermediate in medicinal chemistry extends beyond its direct biological activity. Its structural motifs can be modified to create libraries of derivatives with enhanced or altered properties for specific therapeutic indications. For instance, introducing additional functional groups such as halogens or alcohols could expand its utility as a building block for more complex molecules.
The growing interest in natural product-inspired scaffolds has also influenced research directions involving this compound. By leveraging bioactive templates found in plants or microorganisms and incorporating them into synthetic frameworks like 5-(2-amino-1,3-thiazol-4-yl)-3-methoxybenzene-1,2-diol, scientists aim to generate novel compounds with improved pharmacological profiles. Such integrative approaches represent an exciting frontier in drug discovery where traditional knowledge meets cutting-edge technology.
Future research endeavors may focus on developing prodrugs or nanoparticles encapsulating this compound to enhance bioavailability or targeted delivery systems for specific disease states. Advances in nanotechnology offer new possibilities for administering small molecules like 5-(2-amino-1,3-thiazol-4-yll)-3-methoxybenzene-l , 2 -di ol more effectively while minimizing systemic exposure—a critical factor in maximizing therapeutic outcomes while reducing adverse effects.
In conclusion, 5 -( 2 -amino - 1 , 3 -th i az ol - 4 - yl ) - 3 - meth oxy b enz ene - l , 2 - di ol ( C A S N o . 2229186 - 50 - 7 ) stands out as a promising candidate for further exploration within pharmaceutical research due to its unique structural features and demonstrated biological relevance . As methodologies evolve across disciplines—including computational biology , synthetic organic chemistry , pharma cokinetics , an d nanomedicine —the potential applications o f this compoun d are expected to expand significantly . Continued investigation will be essential t o unlock its full therapeutic promise an d solidify i ts place i n next-generation medicines . p >
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